

Application Notes and Protocols for Psoralen-Based RNA Structure Mapping

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Compound of Interest

Compound Name: *Psoralen-triethylene glycol azide*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

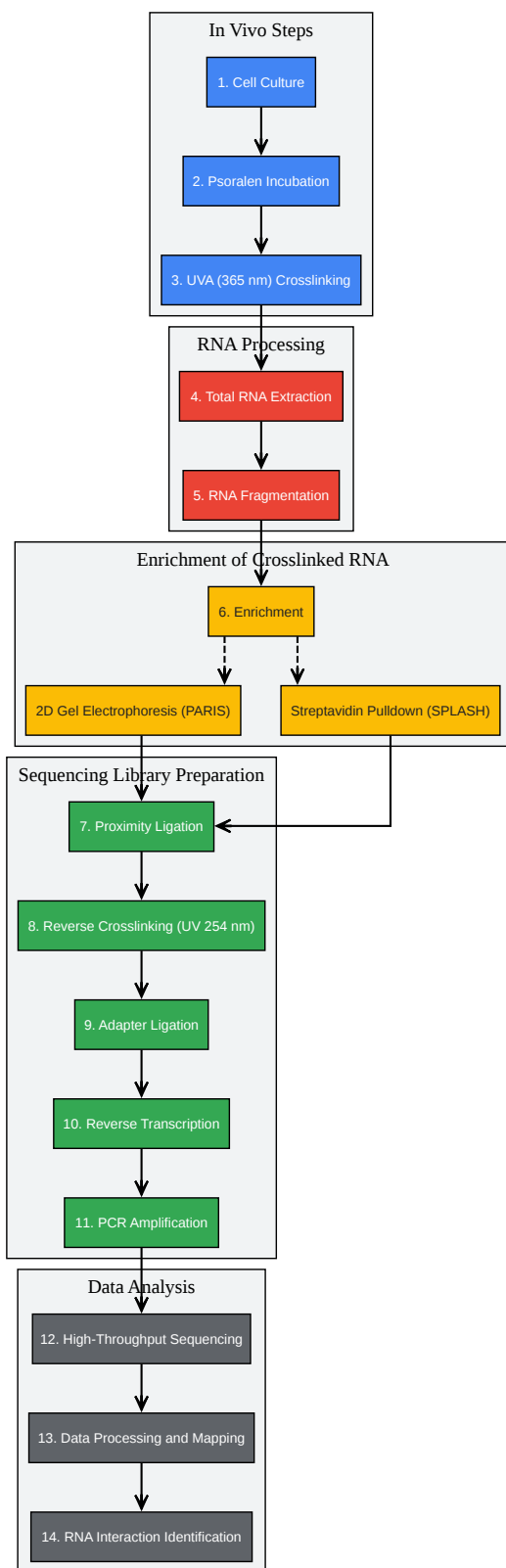
Psoralen-based RNA structure mapping is a powerful technique to investigate RNA secondary and tertiary structures, as well as RNA-RNA interactions within the cellular environment.

Psoralens are bifunctional photoreactive compounds that intercalate into double-stranded regions of RNA.[1][2] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), psoralen forms covalent crosslinks between pyrimidine bases (uracil or cytosine) on opposing strands of a helix.[1][2][3] This in vivo crosslinking captures a snapshot of RNA structures as they exist in the cell. The sites of crosslinking can then be identified by various methods, most commonly by reverse transcription, where the crosslink acts as a stop to the polymerase.[4] High-throughput sequencing-based methods have been developed to apply this principle on a transcriptome-wide scale.[5][6][7][8][9]

This document provides a detailed experimental workflow and protocols for psoralen-based RNA structure mapping, focusing on the PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen crosslinked, Ligated, and Selected Hybrids) methodologies.[5][6][9]

Experimental Workflow

The overall experimental workflow for psoralen-based RNA structure mapping involves several key stages, from in vivo crosslinking to data analysis.



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Caption: A generalized workflow for psoralen-based RNA structure mapping.

Quantitative Data Summary

The efficiency of psoralen crosslinking and subsequent enrichment are critical for the success of the experiment. The following table provides a summary of expected yields and quality control metrics at different stages of the workflow.

Experimental Step	Parameter	Typical Value	Method of Assessment
Psoralen Crosslinking	Crosslinking Efficiency	1-5%	Dot blot with anti-psoralen antibody or streptavidin for biotinylated psoralen
RNA Extraction	RNA Integrity Number (RIN)	> 7.0	Agilent Bioanalyzer
RNA Fragmentation	Fragment Size	50-150 nt	Agilent Bioanalyzer or denaturing PAGE
Enrichment	Yield of Crosslinked RNA	0.1-0.5% of input RNA	Qubit fluorometer
Library Preparation	Final Library Concentration	> 2 nM	Qubit fluorometer and Agilent Bioanalyzer

Detailed Experimental Protocols

Protocol 1: In Vivo Psoralen Crosslinking

This protocol is adapted from the PARIS and SPLASH methodologies.[\[5\]](#)[\[6\]](#)

Materials:

- Adherent mammalian cells (e.g., HeLa)
- Phosphate-buffered saline (PBS)
- 4'-Aminomethyltrioxsalen (AMT) hydrochloride or biotinylated psoralen

- UVA crosslinker (365 nm)

Procedure:

- Culture cells to approximately 70-80% confluency in 10 cm plates.
- On the day of the experiment, prepare a fresh solution of AMT at 0.5 mg/mL in PBS or biotinylated psoralen at a working concentration.
- Aspirate the culture medium and wash the cells once with PBS.
- Add 2 mL of the psoralen solution (or PBS for a negative control) to each plate and incubate for 10 minutes at 37°C to allow for psoralen intercalation into the RNA.
- Place the plates on ice in a UVA (365 nm) crosslinker and irradiate for a total of 5-15 minutes. To avoid overheating, irradiate in 1-minute intervals with 1 minute on ice in between.
- After crosslinking, aspirate the psoralen solution and wash the cells twice with ice-cold PBS.
- Proceed immediately to RNA extraction.

Protocol 2: Enrichment of Crosslinked RNA using 2D Gel Electrophoresis (PARIS)

This protocol is a key step in the PARIS method for isolating crosslinked RNA duplexes.[\[5\]](#)[\[7\]](#)

Materials:

- Fragmented total RNA (50-150 nt)
- Native polyacrylamide gel (e.g., 8%)
- Denaturing polyacrylamide gel (e.g., 12% with 7M urea)
- Gel extraction kit

Procedure:

- Load the fragmented RNA onto a native polyacrylamide gel and run the electrophoresis.
- Excise the gel slice corresponding to the desired size range (e.g., 50-150 nt).
- Place the excised gel slice horizontally at the top of a denaturing polyacrylamide gel and run the second dimension of electrophoresis.
- Stain the gel to visualize the RNA. Crosslinked RNA duplexes will migrate slower in the second dimension and appear off the diagonal.
- Excise the gel region containing the crosslinked RNA.
- Elute and precipitate the RNA using a gel extraction kit.

Protocol 3: Proximity Ligation and Reverse Crosslinking

This protocol ligates the two arms of the crosslinked RNA duplex into a single chimeric molecule and then reverses the psoralen crosslink.

Materials:

- Enriched crosslinked RNA
- T4 RNA Ligase 1
- UVC crosslinker (254 nm)

Procedure:

- Perform proximity ligation on the enriched crosslinked RNA using T4 RNA Ligase 1 overnight at room temperature. This joins the 5' and 3' ends of the interacting RNA fragments.
- Purify the ligated RNA.
- To reverse the psoralen crosslink, resuspend the RNA in nuclease-free water and place the tube on ice.
- Irradiate the sample with UVC light (254 nm) for 15-30 minutes.[\[1\]](#)[\[6\]](#)

- The resulting chimeric RNA molecules are now ready for reverse transcription and library preparation.

Protocol 4: Reverse Transcription and Identification of Crosslink Sites

Reverse transcriptase will stall at the site of a psoralen crosslink, allowing for the identification of the crosslinked nucleotide.^[4]

Materials:

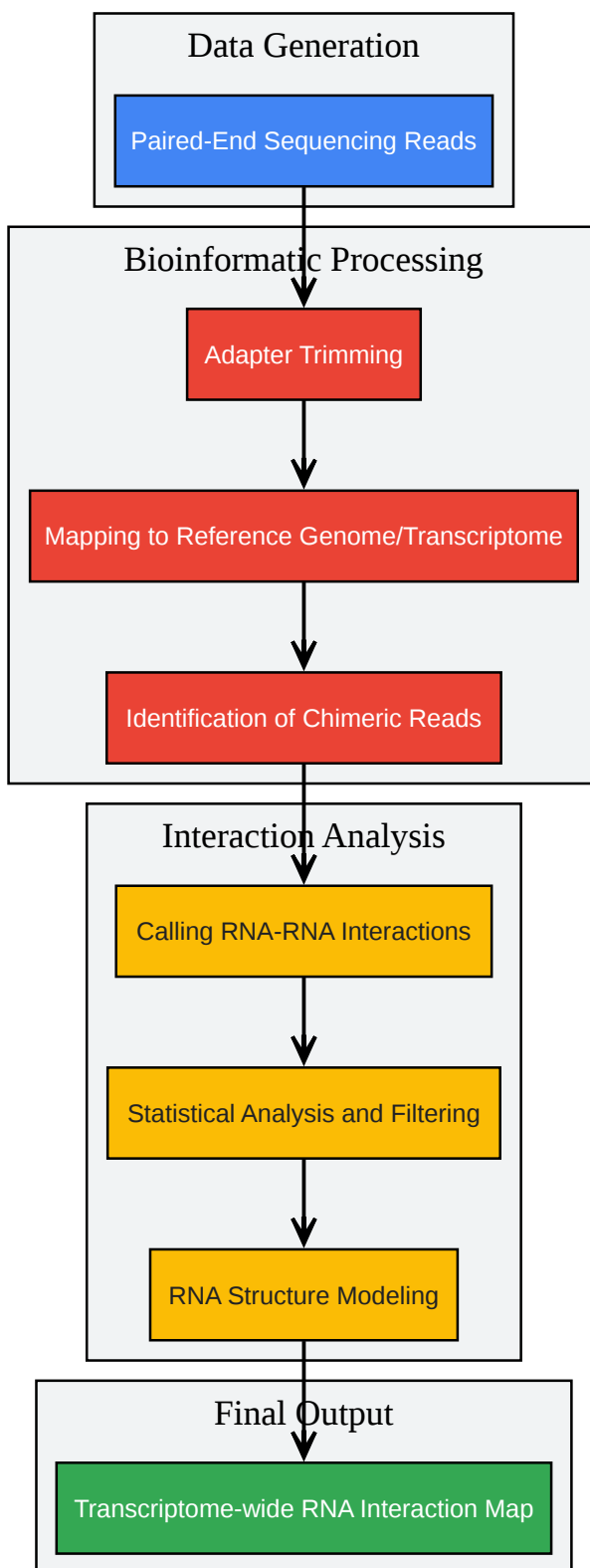
- Crosslinked RNA template
- Radiolabeled or fluorescently labeled primer
- Reverse transcriptase (e.g., AMV or SuperScript)
- dNTPs
- Denaturing polyacrylamide gel

Procedure:

- Anneal the labeled primer to the RNA template.
- Set up the reverse transcription reaction with reverse transcriptase and dNTPs.
- Incubate the reaction at the appropriate temperature for the enzyme used.
- Terminate the reaction and purify the cDNA.
- Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA to map the precise location of the reverse transcriptase stops. The band corresponding to the stalled product will indicate the nucleotide preceding the crosslink.^[4]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of information from the experimental data to the final identification of RNA-RNA interactions.



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Caption: Bioinformatic workflow for psoralen-based RNA interaction data.

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